BenchChemオンラインストアへようこそ!

Msx-2

Adenosine Receptor Selectivity Parkinson's Disease

Choose Msx-2 for unequivocal A2A target validation with >170-fold selectivity over A1 receptors. Devoid of MAO-B inhibition confounds. Its water-soluble prodrugs enable flexible in vivo dosing. High-purity (≥98%) solid available for reliable preclinical research. Inquire for bulk orders.

Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
CAS No. 261717-18-4
Cat. No. B1677554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsx-2
CAS261717-18-4
SynonymsMSX-2;  MSX 2;  MSX2; 
Molecular FormulaC21H22N4O4
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1C(=O)N(C(=O)N2CCCO)CC#C)C=CC3=CC(=CC=C3)OC
InChIInChI=1S/C21H22N4O4/c1-4-11-25-20(27)18-19(24(21(25)28)12-6-13-26)22-17(23(18)2)10-9-15-7-5-8-16(14-15)29-3/h1,5,7-10,14,26H,6,11-13H2,2-3H3/b10-9+
InChIKeyFWLDDFYHEQMIGG-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Msx-2 (CAS 261717-18-4): Selective Adenosine A2A Receptor Antagonist for Neurological Research


Msx-2 (CAS 261717-18-4) is a xanthine-derived, high-affinity adenosine A2A receptor (A2AR) antagonist [1]. It exhibits potent and selective binding to the A2AR, with a reported Ki range of 5.38 to 14.5 nM for the human receptor [2]. Chemically, it is 3-(3-hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-ynylpurine-2,6-dione [1], a structure that confers a distinct pharmacological profile valuable for preclinical studies in Parkinson's disease and other neurological disorders .

Why Generic Substitution Fails for Msx-2 in Adenosine Receptor Research


Interchanging A2A antagonists in research is not straightforward due to significant differences in receptor selectivity, off-target activity, and in vivo pharmacokinetic profiles. For instance, while Msx-2 demonstrates high selectivity for A2AR over A1 receptors (>170-fold), its close analog Istradefylline (KW-6002) is far less selective (~70-fold) [1]. Furthermore, unlike some other xanthine-based A2A antagonists such as CSC, Msx-2 is devoid of confounding MAO-B inhibitory activity at relevant concentrations [2]. Substituting Msx-2 with an alternative could therefore introduce experimental artifacts from off-target engagement or alter the intended pharmacological outcome, particularly in studies where high A2A selectivity or a specific metabolic profile is required.

Msx-2 (CAS 261717-18-4): Quantified Differentiation from Leading A2A Antagonist Comparators


Superior A1 Receptor Selectivity Over Istradefylline (KW-6002)

Msx-2 exhibits a significantly higher selectivity profile for the A2A receptor over the A1 receptor compared to the FDA-approved A2A antagonist Istradefylline (KW-6002). The Ki for the human A1 receptor is 2,500 nM for Msx-2 [1], yielding a selectivity ratio of 172- to 465-fold relative to its A2A Ki (5.38–14.5 nM). In contrast, Istradefylline has a reported A1 Ki of 150 nM, resulting in a selectivity ratio of approximately 70-fold relative to its A2A Ki of 2.2 nM [2]. This 2.5- to 6.6-fold higher selectivity ratio for Msx-2 minimizes the risk of confounding A1 receptor-mediated effects in assays.

Adenosine Receptor Selectivity Parkinson's Disease Pharmacology

Lack of Confounding MAO-B Inhibition Contrasted with CSC

The specificity of Msx-2 as a pure A2A antagonist is a critical differentiator from other xanthine-based A2A ligands, such as 8-(m-chlorostyryl) caffeine (CSC). CSC is a dual-acting compound that inhibits both A2A receptors (Ki = 54 nM) and the enzyme monoamine oxidase B (MAO-B) (Ki = 80.6 nM) at similar concentrations [1]. In contrast, Msx-2 does not inhibit MAO-B, or does so only at concentrations exceeding 100-fold those required for A2A receptor blockade [1]. This ensures that any observed biological effect can be directly attributed to A2A antagonism rather than an interplay with MAO-B activity.

Off-Target Activity Monoamine Oxidase B Pharmacological Specificity Neurological Research

Intermediate Potency Profile Among Six Leading A2A Antagonists

In a direct comparative study of six prototypical A2A antagonists using identical assay conditions, Msx-2 occupied an intermediate position in the rank order of potency [1]. The study found that SCH58261 was the most potent (Ki = 4 nM) and DMPX the least potent antagonist of the human A2A receptor. Msx-2 was ranked after SCH58261, Biogen-34, and Ver-6623, but before the FDA-approved drug KW-6002 (Istradefylline) [1]. This intermediate affinity makes Msx-2 a valuable tool for studying dose-response relationships and for experiments where a moderate, titratable level of A2A blockade is desired.

Potency Ranking A2A Antagonist Comparative Pharmacology In Vitro Assay

Poor Oral Bioavailability Necessitating Prodrug Strategy vs. Istradefylline

Msx-2 itself exhibits poor oral bioavailability and water solubility [REFS-1, REFS-2]. This is a key differentiator from Istradefylline (KW-6002), which, along with DMPX, demonstrated the greatest oral bioavailability in a comparative in vivo rat study of six A2A antagonists [1]. While this limits the direct oral use of Msx-2 in vivo, it has driven the development of water-soluble prodrugs like MSX-3 (a phosphate ester for intravenous administration) and MSX-4 (an L-valine ester prodrug for oral studies) [3]. This prodrug strategy offers researchers the unique flexibility to achieve high systemic concentrations of the active Msx-2 moiety via different administration routes, a versatility not required for antagonists like Istradefylline.

Pharmacokinetics Prodrug In Vivo Studies Bioavailability Drug Development

Blood-Brain Barrier Penetration as a Radioligand for CNS Studies

Msx-2, in its tritiated form [3H]MSX-2, demonstrates the ability to cross the blood-brain barrier (BBB), making it a valuable radioligand for ex vivo and in vivo CNS studies [1]. Ex vivo experiments in rodents showed that 10 minutes after intravenous injection, [3H]MSX-2 achieved a brain uptake of almost 1% ID/g brain tissue [1]. This level of brain penetration is comparable to the A2A agonist [3H]CGS21680 and significantly higher than that observed for the unselective agonist [3H]NECA or the antagonist [3H]ZM241385 under the same conditions [1]. This validated BBB penetration supports its utility in autoradiography and other CNS-targeted investigations.

Blood-Brain Barrier Radioligand Autoradiography In Vivo Imaging CNS Research

Optimal Scientific Use Cases for Msx-2 (CAS 261717-18-4)


In Vitro Assays Requiring High A2A Selectivity

Given its 172- to 465-fold selectivity for A2A over A1 receptors, Msx-2 is the preferred tool compound for in vitro studies where A1 receptor interference is a primary concern [1]. This is especially relevant in cellular or biochemical assays investigating A2A-specific signaling pathways in the brain, immune system, or cardiovascular tissues, where A1 receptors are also expressed [1].

Preclinical Parkinson's Disease Models Using Prodrugs

For in vivo studies of Parkinson's disease, particularly those examining motor function and effort-related choice behavior, the water-soluble prodrugs of Msx-2 (MSX-3 for intravenous, MSX-4 for oral) are essential [1]. These prodrugs overcome the poor bioavailability of Msx-2, allowing for flexible dosing and robust systemic exposure to the active A2A antagonist [REFS-1, REFS-2].

CNS Autoradiography and Ex Vivo Binding Studies

The tritiated form, [3H]MSX-2, is an established radioligand for autoradiography and ex vivo binding studies of A2A receptors in the brain [1]. Its ability to penetrate the blood-brain barrier and its high selectivity make it a superior choice for mapping A2A receptor distribution and density in animal models of neurological disorders [1].

Mechanistic Studies Requiring a Pure A2A Antagonist

In experiments designed to elucidate the specific role of A2A receptors without confounding MAO-B inhibition, Msx-2 is the correct choice over dual-acting ligands like CSC [1]. This ensures that any observed phenotype can be unequivocally linked to A2A receptor blockade, which is critical for target validation studies in drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Msx-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.